REACTION_CXSMILES
|
[CH:1]([N:4]([CH:7]([CH3:9])C)[CH2:5]C)(C)C.C1C=CC2N(O)N=[N:16][C:14]=2[CH:15]=1.[CH3:20][N:21](C=O)[CH3:22]>>[CH3:15][CH2:14][N:16]=[C:20]=[N:21][CH2:22][CH2:9][CH2:7][N:4]([CH3:1])[CH3:5]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.97 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g |
Name
|
|
Type
|
product
|
Smiles
|
CCN=C=NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.39 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |